2-Chloro-3-(2-chloroethyl)-7-methylquinoline
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Overview
Description
2-Chloro-3-(2-chloroethyl)-7-methylquinoline is a halogenated heterocyclic compound with the molecular formula C12H11Cl2N. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine atoms and a methyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline typically involves the chlorination of 7-methylquinoline followed by the introduction of a 2-chloroethyl group. One common method includes:
Chlorination of 7-methylquinoline: This step involves the reaction of 7-methylquinoline with chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 2-position.
Alkylation: The chlorinated intermediate is then reacted with 2-chloroethyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(2-chloroethyl)-7-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives with the removal of chlorine atoms.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-7-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, contributing to the understanding of its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-methylquinoline involves its interaction with molecular targets such as DNA, enzymes, and receptors. The presence of chlorine atoms and the quinoline core allows the compound to intercalate into DNA, inhibit enzyme activity, or modulate receptor function. These interactions can lead to various biological effects, including cytotoxicity, antimicrobial activity, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- 2-Chloro-3-chloromethyl-6-ethoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
Comparison: 2-Chloro-3-(2-chloroethyl)-7-methylquinoline is unique due to the presence of both chlorine atoms and a methyl group, which influence its reactivity and biological activity Compared to its analogs, the methyl group at the 7-position can enhance lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)-7-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-8-2-3-9-7-10(4-5-13)12(14)15-11(9)6-8/h2-3,6-7H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSAZBADQKAQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355918 |
Source
|
Record name | 2-chloro-3-(2-chloroethyl)-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73863-50-0 |
Source
|
Record name | 2-chloro-3-(2-chloroethyl)-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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